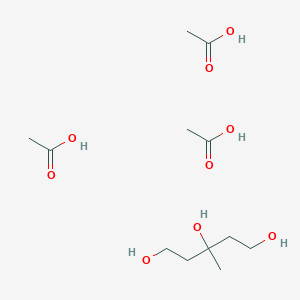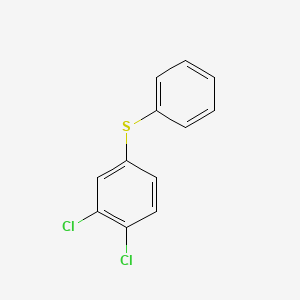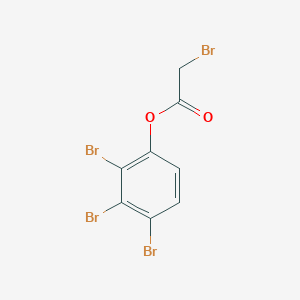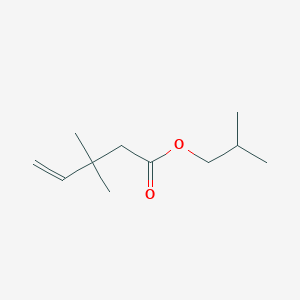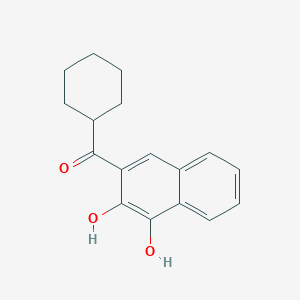
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound that features a cyclohexyl group attached to a naphthalene ring with two hydroxyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclohexyl(3,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl(3,4-dihydroxyphenyl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexyl(3,4-dihydroxybenzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl rings
Eigenschaften
CAS-Nummer |
65363-49-7 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
cyclohexyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C17H18O3/c18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(19)17(14)20/h4-5,8-11,19-20H,1-3,6-7H2 |
InChI-Schlüssel |
ARVHCOZNLJOFQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


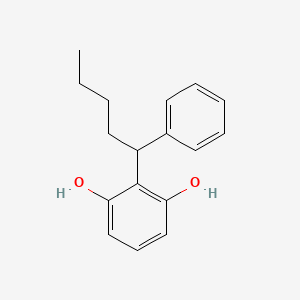


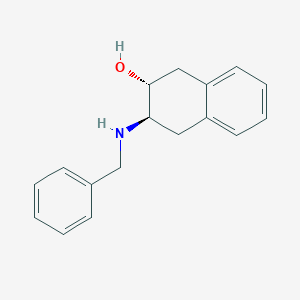
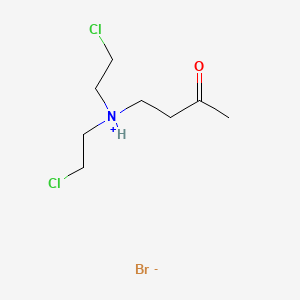

![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
